![molecular formula C21H16Cl2N2O2 B2692591 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329234-85-7](/img/structure/B2692591.png)
6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
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Description
This compound, also known as 4-(6-chloro-1-[(4-chlorobenzyl)oxy]-1h-1,3-benzimidazol-2-yl)phenyl methyl ether , is a chemical of interest in the field of organic chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C20H14Cl2N2O . It has an average mass of 369.244 Da and a monoisotopic mass of 368.048309 Da .Scientific Research Applications
- 6-Chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its mechanism of action and potential clinical applications .
- Benzimidazole derivatives, including this compound, exhibit antimicrobial activity against bacteria, fungi, and parasites. Their mode of action involves disrupting essential cellular processes, such as DNA replication and protein synthesis. Researchers have explored their potential as novel antibiotics and antifungal agents .
- Some benzimidazole derivatives possess anti-inflammatory properties. They may modulate immune responses by inhibiting pro-inflammatory cytokines or enzymes. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies for inflammatory diseases .
- Benzimidazole-based compounds have been studied for their antiviral activity. Researchers have explored their effects against RNA and DNA viruses, including herpesviruses and HIV. Investigating the impact of this compound on viral replication and entry mechanisms is crucial for antiviral drug development .
- Benzimidazole derivatives have been investigated for their potential in treating gastrointestinal disorders. Their ability to inhibit gastric acid secretion and modulate proton pumps makes them relevant for conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
- Beyond biological applications, benzimidazole derivatives play a role in material science and coordination chemistry. Researchers have explored their use as ligands in metal complexes, which can have applications in catalysis, sensors, and materials with specific properties .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Antiviral Research
Gastrointestinal Disorders
Material Science and Coordination Chemistry
properties
IUPAC Name |
6-chloro-1-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-18-9-4-15(5-10-18)21-24-19-11-8-17(23)12-20(19)25(21)27-13-14-2-6-16(22)7-3-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOGECYRNBWOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole |
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